Cas no 159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid)

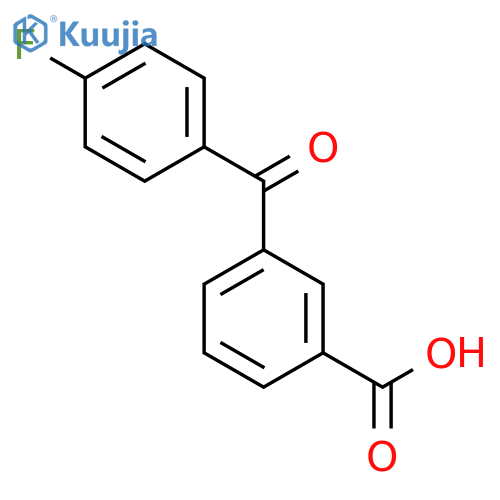

159782-00-0 structure

商品名:3-(4-Fluorobenzoyl)benzoic acid

CAS番号:159782-00-0

MF:C14H9FO3

メガワット:244.217867612839

MDL:MFCD19325034

CID:1028823

PubChem ID:22917124

3-(4-Fluorobenzoyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Fluorobenzoyl)benzoic acid

- Benzoic acid, 3-(4-fluorobenzoyl)-

- SCHEMBL2512416

- 159782-00-0

- DB-347557

- 3-(4-Fluorobenzoyl)benzoicacid

- DTXSID20628902

- AM807656

-

- MDL: MFCD19325034

- インチ: InChI=1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)

- InChIKey: ZNQSGQLFBJOJPZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 244.05357231g/mol

- どういたいしつりょう: 244.05357231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 54.4Ų

3-(4-Fluorobenzoyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D211070-1g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 1g |

$675 | 2025-02-25 | |

| eNovation Chemicals LLC | D211070-5g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 5g |

$1850 | 2025-02-25 | |

| eNovation Chemicals LLC | D211070-1g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 1g |

$675 | 2025-03-01 | |

| eNovation Chemicals LLC | D211070-5g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 5g |

$1850 | 2024-05-24 | |

| Crysdot LLC | CD12136962-1g |

3-(4-Fluorobenzoyl)benzoic acid |

159782-00-0 | 95+% | 1g |

$535 | 2024-07-23 | |

| eNovation Chemicals LLC | D211070-5g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 5g |

$1850 | 2025-03-01 | |

| Alichem | A019094155-1g |

3-(4-Fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 1g |

436.00 USD | 2021-06-17 | |

| eNovation Chemicals LLC | D211070-1g |

3-(4-fluorobenzoyl)benzoic acid |

159782-00-0 | 95% | 1g |

$675 | 2024-05-24 |

3-(4-Fluorobenzoyl)benzoic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid) 関連製品

- 7649-92-5(2-(4-Fluorobenzoyl)benzoic acid)

- 1645-24-5(4-(4-Fluorobenzoyl)isophthalic Acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬